![molecular formula C26H34N4O10S B1180811 Chx-A/'/'-dtpa(B-355) CAS No. 157380-45-5](/img/structure/B1180811.png)
Chx-A/'/'-dtpa(B-355)
Overview
Description
Chx-A/‘/’-dtpa(B-355) is a versatile chemical compound used in scientific research. It is also known as [®-2-Amino-3-(4-isothiocyanatophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid . Its chemical formula is C₂₆H₃₄N₄O₁₀S·3HCl .
Molecular Structure Analysis
The molecular structure of Chx-A/‘/’-dtpa(B-355) is complex, contributing to its high perplexity. Its molecular formula is C₂₆H₃₄N₄O₁₀S·3HCl , and it has a molecular weight of 704.0 .
Scientific Research Applications
Radiopharmaceuticals
CHX-A’'-DTPA is commonly used as a chelating agent in radiopharmaceuticals. It forms stable complexes with metallic radionuclides, which are used in diagnostic imaging to assess tumors, infections, blood flow, and organ function .
Theranostics
This compound has been utilized in theranostic applications, where it is conjugated with therapeutic antibodies for targeted radioimmunotherapy, providing both therapeutic and diagnostic capabilities .
Radiolabeling Stability
In the chemistry of therapeutic radionuclides, CHX-A’'-DTPA has shown markedly higher kinetic stability compared to its analogs, making it a preferred choice for radiolabeling .
Dosimetry Studies
CHX-A’'-DTPA has been used in preclinical evaluation and dosimetry studies, particularly with Indium-111 labeled compounds for estimating human radiation doses based on animal models .
Stable Yttrium Complexes
The ability of CHX-A’'-DTPA to form stable complexes with yttrium is crucial for its use in medical imaging and therapy, especially in radiopharmaceutical applications involving yttrium .
Enhanced Stability with Bismuth-212/213
Research has shown that CHX-A’'-DTPA possesses enhanced stability with Bismuth-212/213 when compared to other chelators like DTPA and DOTA, which is significant for radiopharmaceutical development .
Mechanism of Action
Chx-A/‘/’-dtpa(B-355) is a novel bifunctional maleimido chelator. It is used for conjugation to thiol-containing biomolecules such as trastuzumab and binding to ovarian cancer cells . In another study, it was found that radiolabeling of cetuximab with Lutetium-177 increased therapeutic efficacy relative to cetuximab alone .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O10S/c31-22(32)11-28(12-23(33)34)19(9-17-5-7-18(8-6-17)27-16-41)10-29(13-24(35)36)20-3-1-2-4-21(20)30(14-25(37)38)15-26(39)40/h5-8,19-21H,1-4,9-15H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)/t19-,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVREUUCWLULJM-PWRODBHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N(CC(CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N(C[C@H](CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chx-A/'/'-dtpa(B-355) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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